Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate
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Overview
Description
Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate is a chemical compound with the molecular formula C13H20O3 It is characterized by its unique structure, which includes a methyl ester group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:
Starting Material: 5,9-dimethyl-10-oxodeca-4,8-dienoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations and form reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate: Similar in structure but may have different functional groups or substituents.
This compound: Another related compound with variations in the ester group or diene system.
Uniqueness
This compound is unique due to its specific combination of functional groups and conjugated diene system. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
116315-56-1 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 5,9-dimethyl-10-oxodeca-4,8-dienoate |
InChI |
InChI=1S/C13H20O3/c1-11(6-4-8-12(2)10-14)7-5-9-13(15)16-3/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
IQCNKXXAOLLQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)OC)CCC=C(C)C=O |
Origin of Product |
United States |
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